![molecular formula C17H27N5O B2859324 Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone CAS No. 1795296-77-3](/img/structure/B2859324.png)
Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone, also known as CDM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDM-1 belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Scientific Research Applications
Anticancer Activity
Compounds with the imidazo[2,1-b]thiazole scaffold, similar to the structure of Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone, have shown potential in anticancer therapy. They have been designed and synthesized based on virtual screening hit compounds and tested for cytotoxicity against human cancer cell lines . These compounds, due to their ability to inhibit VEGFR2, a critical protein in angiogenesis, have shown promise as potential inhibitors against specific cancer cell lines, such as MDA-MB-231, with IC50 values indicating their potency .
Anti-Tubercular Agents
Derivatives of Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone have been explored as potent anti-tubercular agents. Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some of these compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as new therapeutic agents against tuberculosis .
Antifungal and Antibacterial Properties
The structural analogs of Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone have been reported to possess broad-spectrum pharmacological activities, including antifungal and antibacterial properties . These activities make them valuable in the development of new treatments for various fungal and bacterial infections.
Anti-Inflammatory Applications
Compounds bearing the imidazo[2,1-b]thiazole scaffold have also been associated with anti-inflammatory properties . This suggests that Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone and its derivatives could be further researched and developed as anti-inflammatory agents, potentially contributing to the treatment of chronic inflammatory diseases.
Antihypertensive Effects
Research has indicated that certain compounds with structures similar to Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone exhibit antihypertensive effects . These findings open up possibilities for the compound to be used in the management of hypertension, subject to further pharmacological studies and clinical trials.
CFTR-Selective Potentiators
The imidazo[2,1-b]thiazole scaffold, which is part of the chemical structure of Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone, has been used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators . This application is particularly relevant for the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system.
properties
IUPAC Name |
cyclohexyl-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-20(2)16-12-15(13-18-19-16)21-8-10-22(11-9-21)17(23)14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALXXEFPMHKXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.